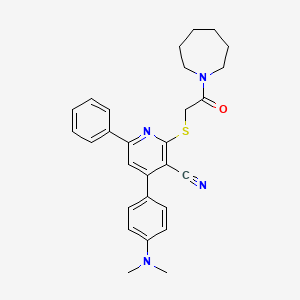

2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile

Description

Propriétés

IUPAC Name |

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-[4-(dimethylamino)phenyl]-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4OS/c1-31(2)23-14-12-21(13-15-23)24-18-26(22-10-6-5-7-11-22)30-28(25(24)19-29)34-20-27(33)32-16-8-3-4-9-17-32/h5-7,10-15,18H,3-4,8-9,16-17,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUWWYBOWXYFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N3CCCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving a suitable aldehyde and a nitrile compound.

Introduction of the Dimethylamino Group: This step often involves a nucleophilic substitution reaction where a dimethylamine is introduced to the aromatic ring.

Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile, such as a halide or a tosylate.

Azepane Introduction: The azepane ring is typically introduced via a nucleophilic substitution reaction, where an azepane derivative reacts with an electrophilic carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

Substitution: Reagents like halides, tosylates, and strong bases (e.g., sodium hydride) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the functional groups to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The azepane ring and the dimethylamino group can facilitate binding to biological targets, while the thioether linkage might be involved in redox reactions.

Comparaison Avec Des Composés Similaires

Structural Analogues of Nicotinonitrile Derivatives

Nicotinonitrile derivatives are studied for their diverse substituent effects. Below is a comparison with structurally related compounds:

Substituent Effects:

- Electron-Withdrawing Groups (e.g., nitro) : Reduce electron density, possibly improving stability under oxidative conditions but reducing solubility .

- Bulkier Substituents (e.g., naphthyl, azepane) : Influence steric hindrance and conformational flexibility, affecting binding affinity in receptor-ligand interactions .

Physicochemical Properties

Comparative data from nicotinonitrile analogs and related compounds:

Notes:

- Solubility trends align with substituent hydrophobicity. The target compound’s dimethylamino group may marginally improve aqueous solubility compared to nitro or chlorophenyl analogs .

- Azepane’s larger ring size (vs. piperazine in compounds) may lower melting points due to reduced crystallinity .

Activité Biologique

The compound 2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound contains multiple functional groups that contribute to its biological activity:

- Azepan-1-yl : A cyclic amine that may influence receptor interactions.

- Dimethylamino : A moiety known for enhancing solubility and biological activity.

- Nicotinonitrile : Associated with various pharmacological effects, including anti-inflammatory and neuroprotective activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Glycine Transporters : Similar compounds have shown efficacy as inhibitors of GlyT1, a transporter involved in glycine uptake in the central nervous system (CNS). For instance, the replacement of piperidine with azepane in related structures has resulted in increased potency against GlyT1 .

- Neuroprotective Effects : Compounds with similar structural features have demonstrated neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.

- Anticancer Activity : Some derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of related compounds:

Case Study 1: GlyT1 Inhibition

A study focusing on the modification of phenyl sulfonamides highlighted the role of azepane substitutions in enhancing GlyT1 inhibition. The most potent compound achieved an IC50 value of 37 nM, demonstrating significant promise for CNS applications .

Case Study 2: Neuroprotective Properties

Research has indicated that compounds structurally related to 2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile exhibit neuroprotective effects in models of neurodegeneration. These effects were attributed to antioxidant properties and modulation of neurotransmitter release.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the nicotinonitrile core via a three-component condensation reaction using malononitrile, substituted aldehydes, and thiols under basic conditions (e.g., piperidine in ethanol) .

- Step 2 : Introduction of the azepane moiety via nucleophilic substitution or coupling reactions. For example, reacting a bromoacetyl intermediate with azepane in the presence of a base like K₂CO₃ in DMF .

- Step 3 : Thioether linkage formation using a mercaptoethyl intermediate and oxidative coupling agents (e.g., iodine/H₂O₂) .

- Validation : Monitor reaction progress via TLC and characterize intermediates using ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, 300–400 MHz) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., δ ~7.4–8.2 ppm for aromatic protons, δ ~3.6 ppm for azepane methylene groups) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between nitrile and amide groups) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match the theoretical formula .

Q. What biological activities are hypothesized based on structural analogs?

- Methodological Answer :

- Kinase Inhibition : Similar nicotinonitrile derivatives inhibit EGFR or CDK2 due to nitrile-thioether interactions with catalytic lysine residues .

- Antimicrobial Activity : The dimethylaminophenyl group may disrupt bacterial membranes, as seen in analogs with logP values >3.5 .

- Validate via Assays : Use MTT for cytotoxicity, enzyme-linked assays for kinase inhibition, and microdilution for MIC determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

- Methodological Answer :

- Modify Substituents : Replace the azepane ring with smaller (piperidine) or bulkier (cyclooctane) groups to assess steric effects on target binding .

- Thioether Linkage : Test oxygen/selenium analogs to evaluate electronic effects on redox activity .

- Quantitative SAR (QSAR) : Use software like MOE or Schrödinger to correlate substituent hydrophobicity (ClogP) with IC₅₀ values .

- Data Interpretation : Compare IC₅₀ shifts >50% to identify critical functional groups .

Q. What computational strategies predict target interactions and binding affinities?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17). Prioritize poses with hydrogen bonds to nitrile and aryl groups .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (50 ns trajectory) to assess binding mode retention .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites using Gaussian09 at B3LYP/6-31G(d) level .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., ATP concentration in kinase assays, pH in antimicrobial tests) .

- Replicate Studies : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to confirm activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or batch effects in aggregated data .

Methodological Framework Integration

Q. How to design experiments aligned with theoretical frameworks (e.g., enzyme inhibition kinetics)?

- Methodological Answer :

- Conceptual Basis : Use Michaelis-Menten kinetics to model competitive/non-competitive inhibition. Derive Ki values from Lineweaver-Burk plots .

- Experimental Design : Vary substrate/enzyme concentrations while maintaining fixed inhibitor levels. Use stopped-flow spectroscopy for real-time monitoring .

- Data Validation : Compare observed Ki values with computational predictions (e.g., docking scores) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.